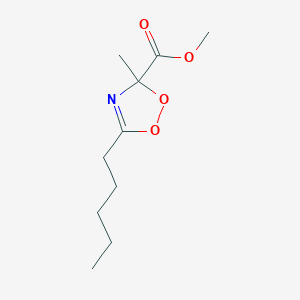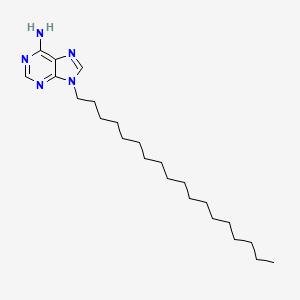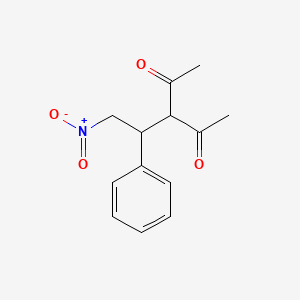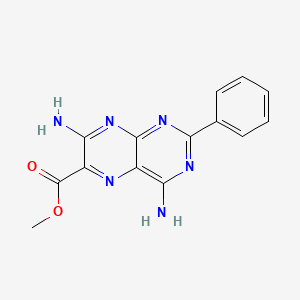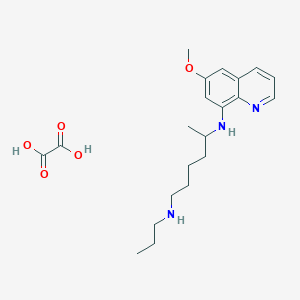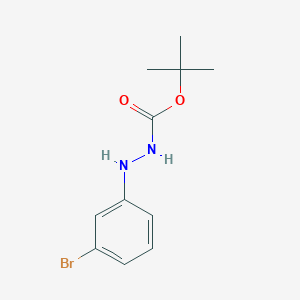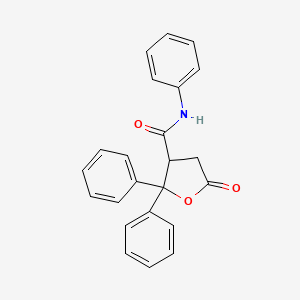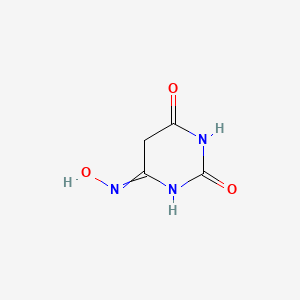
6-(Hydroxyimino)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxyimino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyimino group at the 6th position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyimino)uracil typically involves the modification of uracil derivatives. One common method includes the reaction of uracil with hydroxylamine under specific conditions to introduce the hydroxyimino group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxyimino)uracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
6-(Hydroxyimino)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in modifying nucleic acids and its potential as an antiviral agent.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-(Hydroxyimino)uracil involves its interaction with nucleic acids. The hydroxyimino group can form hydrogen bonds with nucleobases, potentially disrupting normal base pairing and affecting the function of RNA. This disruption can inhibit viral replication, making it a candidate for antiviral therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azauracil: Another uracil derivative with a nitrogen atom at the 6th position.
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5th position.
6-Methyluracil: A derivative with a methyl group at the 6th position.
Uniqueness
6-(Hydroxyimino)uracil is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with nucleic acids, making it valuable in antiviral research and other scientific applications.
Propriétés
Formule moléculaire |
C4H5N3O3 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
6-hydroxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9) |
Clé InChI |
IBAKVXSSQLGTST-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NO)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
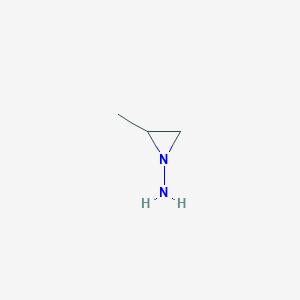

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
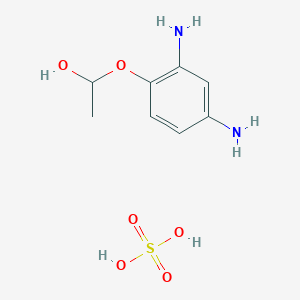
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
